5β-4,5-Dihydro Prednisolone 21-Acetate

Glucocorticoid Receptor 5β-Reductase Pre-Receptor Regulation

5β-4,5-Dihydro Prednisolone 21-Acetate (CAS 114127-54-7) is a synthetic corticosteroid derivative belonging to the 5β-dihydroglucocorticoid subclass. Its structure arises from the 5β-reduction of the Δ⁴-3-keto moiety of prednisolone, followed by acetylation at the C-21 hydroxyl position.

Molecular Formula C₂₃H₃₂O₆
Molecular Weight 404.5
CAS No. 114127-54-7
Cat. No. B1145368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5β-4,5-Dihydro Prednisolone 21-Acetate
CAS114127-54-7
Synonyms11β,17,21-Trihydroxy-5α-pregn-1-ene-3,20-dione 21-Acetate, 2-((5R,8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate; 
Molecular FormulaC₂₃H₃₂O₆
Molecular Weight404.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5β-4,5-Dihydro Prednisolone 21-Acetate (CAS 114127-54-7) – Chemical Class and Procurement Context


5β-4,5-Dihydro Prednisolone 21-Acetate (CAS 114127-54-7) is a synthetic corticosteroid derivative belonging to the 5β-dihydroglucocorticoid subclass. Its structure arises from the 5β-reduction of the Δ⁴-3-keto moiety of prednisolone, followed by acetylation at the C-21 hydroxyl position [1]. The A/B ring juncture adopts a cis-configuration, introducing a characteristic ~90° bend in the steroid backbone that distinguishes it from the planar 5α-dihydro isomers and the parent Δ⁴-3-ketosteroids [1]. This compound is primarily procured as a reference standard for analytical method development, metabolite identification in doping control, and pharmaceutical impurity profiling .

Why Prednisolone or 5α-Dihydro Analogs Cannot Substitute for 5β-4,5-Dihydro Prednisolone 21-Acetate


Generic substitution with prednisolone, prednisolone 21-acetate, or the corresponding 5α-dihydro isomer is analytically invalid because 5β-reduction fundamentally alters both the three-dimensional conformation and the biological receptor interaction profile of the steroid. The 5β-configuration produces a non-planar, A/B cis-fused ring system that eliminates glucocorticoid receptor (GR) transactivation activity – a property opposite to that of the potent GR agonist prednisolone [1]. Additionally, the C-21 acetate ester modifies lipophilicity (LogP), metabolic stability, and chromatographic retention behavior relative to the free 21-alcohol form, making the compound non-interchangeable for quantitative LC-MS/MS assays or impurity tracking [2].

Quantitative Differentiation Evidence for 5β-4,5-Dihydro Prednisolone 21-Acetate vs. Structural Analogs


Loss of Glucocorticoid Receptor Activity: 5β-Dihydro vs. Parent Prednisolone

The 5β-reduction of the Δ⁴-3-keto group in prednisolone abolishes GR transactivation. The review by Penning (2024) explicitly states that '5β-reduction of cortisol and cortisone yields the corresponding 5β-dihydroglucocorticoids which are inactive on the glucocorticoid receptor (GR)' [1]. By direct structural analogy, 5β-4,5-dihydro prednisolone is predicted to be GR-inactive, while prednisolone itself is a potent GR agonist (relative anti-inflammatory potency ~4× hydrocortisone). This represents a qualitative functional divergence rather than a graded potency shift.

Glucocorticoid Receptor 5β-Reductase Pre-Receptor Regulation

A/B Ring Conformation: 5β-Cis vs. 5α-Trans Isomer Structural Divergence

5β-Reduced steroids possess a 90° bend at the A/B cis-ring junction, converting the planar steroid backbone into a non-planar geometry [1]. This contrasts with 5α-dihydro isomers, which maintain the near-planar A/B trans-configuration. The conformational change alters chromatographic retention: on reversed-phase HPLC systems (C18 column, acetonitrile/water gradient), 5β-dihydro steroids typically elute earlier than their 5α counterparts due to reduced hydrophobic contact area, enabling baseline separation in impurity profiling methods [1].

Steroid Conformation 5β-Reduction A/B Ring Junction

C-21 Acetate Ester: Lipophilicity and Receptor Binding Modulation vs. Free 21-Alcohol

The C-21 acetate group increases lipophilicity compared to the free 21-alcohol. Kim et al. (1987) demonstrated that for 20ξ-dihydroprednisolonic acid derivatives, the size and lipophilicity of C-21 substituents significantly influenced binding affinity to the rat liver GR, with larger, more lipophilic substituents generally enhancing binding [1]. While this study evaluated carboxylic acid derivatives rather than the target alcohol-acetate pair, the principle that C-21 esterification modulates both physicochemical and pharmacological properties is well-established.

Ester Prodrug Lipophilicity Glucocorticoid Receptor Binding

Metabolite and Impurity Profiling: Identity Confirmation in Biological Matrices

Prednisolone is extensively metabolized via A-ring reduction. The 5β-dihydro pathway generates 5β-dihydroprednisolone, which can be further reduced to tetrahydro-metabolites. In doping control, the detection and discrimination of exogenous prednisolone administration relies on characterizing metabolites including 20β-dihydroprednisolone and the prednisolone/cortisol ratio [1]. 5β-4,5-Dihydro Prednisolone 21-Acetate serves as a synthetic reference standard for identifying the acetylated 5β-dihydro metabolite that may arise from prednisolone 21-acetate prodrug administration or during sample derivatization.

Metabolite Identification Doping Control LC-MS/MS

Optimal Procurement Scenarios for 5β-4,5-Dihydro Prednisolone 21-Acetate Based on Evidence


Glucocorticoid Receptor Negative Control in In Vitro Pharmacology

Investigators studying GR-mediated gene transcription can employ 5β-4,5-dihydro prednisolone 21-acetate as a structurally matched, 5β-reduced control compound that—based on class-level evidence—lacks GR transactivation activity [1]. This enables experimental designs that separate receptor binding (if any) from transcriptional activation, a distinction that prednisolone cannot provide due to its potent agonist activity.

Pharmaceutical Impurity Profiling and Pharmacopeial Compliance

Regulatory submissions for prednisolone-based drug products require identification and quantification of structurally related impurities. 5β-4,5-Dihydro Prednisolone 21-Acetate, available as a high-purity reference standard (≥95%) , supports HPLC method validation by providing a well-characterized impurity peak with distinct retention behavior arising from its 5β-cis A/B ring conformation [1].

Doping Control Metabolite Confirmation Assays

Anti-doping laboratories require authentic reference standards for each prednisolone metabolite included in confirmatory LC-MS/MS methods. The acetylated 5β-dihydro metabolite is distinct from the commonly monitored 20β-dihydroprednisolone [2], making this compound essential for comprehensive metabolite coverage when prednisolone 21-acetate prodrugs are suspected.

Structure-Activity Relationship (SAR) Studies of Steroid 5β-Reductase Substrates

Researchers investigating the substrate specificity of AKR1D1 (steroid 5β-reductase) can utilize 5β-4,5-dihydro prednisolone 21-acetate as an authentic product standard for enzyme activity assays measuring the conversion of prednisolone 21-acetate. Its use ensures accurate quantification of 5β-reductase activity, which is relevant to bile acid biosynthesis disorders and glucocorticoid clearance studies [1].

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